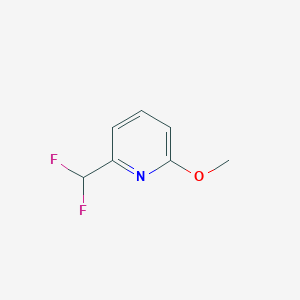

2-(Difluoromethyl)-6-methoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7F2NO |

|---|---|

Molekulargewicht |

159.13 g/mol |

IUPAC-Name |

2-(difluoromethyl)-6-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-4-2-3-5(10-6)7(8)9/h2-4,7H,1H3 |

InChI-Schlüssel |

LPQQFTGXBYJYJA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=N1)C(F)F |

Herkunft des Produkts |

United States |

Engineering Heterocycles with the Difluoromethyl (-CF₂H) Group: A Technical Guide to Physicochemical Modulation and Late-Stage Functionalization

Executive Summary

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional functional groups. While the trifluoromethyl (-CF₃) group is a staple for enhancing metabolic stability, it often incurs a "grease penalty," reducing aqueous solubility and increasing non-specific protein binding. Enter the difluoromethyl (-CF₂H) group. This moiety represents a paradigm shift in rational drug design, acting as a "lipophilic hydrogen bond donor" (LHBD) 1. By incorporating -CF₂H into heterocyclic scaffolds—the backbone of modern therapeutics—we can precisely tune basicity, block metabolic hotspots, and enhance target affinity without compromising the molecule's pharmacokinetic profile.

This whitepaper dissects the causality behind the physicochemical properties of the -CF₂H group, outlines robust analytical protocols for its validation, and provides step-by-step methodologies for the late-stage photoredox difluoromethylation of complex heterocycles.

Physicochemical Profiling: The Causality of the -CF₂H Group

The unique behavior of the -CF₂H group stems from the strong electron-withdrawing inductive effect of its two fluorine atoms. This highly polarizes the remaining C-H bond, rendering the proton sufficiently acidic to participate in weak, yet pharmacologically significant, hydrogen bonding [[2]]().

-

Bioisosterism : The -CF₂H group serves as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups 3. Unlike the -OH group, which is highly polar and rapidly cleared via Phase II glucuronidation, -CF₂H maintains membrane permeability while still satisfying hydrogen bond acceptor requirements in the target binding pocket.

-

Lipophilicity Modulation : Replacing a methyl group with -CF₂H yields a nuanced shift in lipophilicity. Experimental ΔlogP values (logP(XCF₂H) - logP(XCH₃)) span from -0.1 to +0.4 1. This is a much softer lipophilicity penalty compared to the highly lipophilic -CF₃ group (Hansch π = 0.88) 4.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Common Functional Groups

| Property | -CH₃ | -OH | -SH | -CF₃ | -CF₂H |

| Hydrogen Bond Acidity (A) | < 0.01 | 0.60 | 0.12 | 0.00 | 0.085 – 0.126 |

| Lipophilicity Shift (ΔlogP vs CH₃) | 0.00 | -1.19 | -0.13 | +0.36 | -0.1 to +0.4 |

| Bond Dissociation Energy (C-X) | 414 kJ/mol | 460 kJ/mol | 344 kJ/mol | 485 kJ/mol | ~485 kJ/mol (C-F) |

(Data synthesized from Abraham's solute NMR analysis and Hansch parameters 1, 2, [[4]]())

Logical flow of CF2H incorporation influencing physicochemical and pharmacological properties.

Experimental Protocol: Quantifying Hydrogen Bond Acidity (Abraham's A Parameter)

To rationally deploy the -CF₂H group, one must empirically validate its hydrogen-bonding capacity in the context of the specific heterocyclic scaffold. We utilize Abraham's solute ¹H NMR analysis, a self-validating system that relies on the differential chemical shift of the CF₂H proton in competing vs. non-competing solvents 2.

Causality : DMSO-d₆ acts as a strong hydrogen bond acceptor, drawing the acidic proton and deshielding it, which shifts the NMR signal downfield. CDCl₃ is non-competing. The magnitude of this shift (Δδ) is directly proportional to the proton's hydrogen bond acidity.

Step-by-Step Methodology:

-

Sample Preparation : Prepare two parallel NMR samples of the difluoromethylated heterocycle (approx. 5-10 mg each). Dissolve one in 0.5 mL of anhydrous CDCl₃ and the other in 0.5 mL of anhydrous DMSO-d₆.

-

Internal Standard : Ensure both solvents contain 0.03% v/v TMS (Tetramethylsilane) as an internal zero reference to eliminate matrix-induced shift errors.

-

Acquisition : Acquire quantitative ¹H NMR spectra at 298 K using a standard 400 MHz or 500 MHz spectrometer. Ensure a sufficient relaxation delay (d1 ≥ 5s) for accurate peak picking.

-

Data Processing : Identify the characteristic triplet (or doublet of doublets) of the -CF₂H proton, typically coupling with the adjacent fluorine atoms (²J_HF ≈ 50-55 Hz).

-

Calculation & Validation :

-

Calculate the shift difference: Δδ = δ(DMSO-d₆) - δ(CDCl₃) .

-

Apply the linear correlation equation: A = 0.0065 + (0.133 × Δδ) [[2]]().

-

Validation Threshold: An 'A' value between 0.08 and 0.13 confirms the -CF₂H group is acting as a competent hydrogen bond donor, comparable to a thiophenol or aniline 1.

-

Late-Stage C-H Difluoromethylation of Heterocycles

Historically, introducing a -CF₂H group required harsh, early-stage building blocks (e.g., DAST fluorination of aldehydes) 5. Today, photoredox catalysis enables late-stage functionalization (LSF) directly onto heterocyclic C-H bonds. This is critical for drug development, allowing us to derivatize complex active pharmaceutical ingredients (APIs) without de novo synthesis 6.

Mechanistic Rationale : Visible-light photoredox catalysis generates a highly reactive •CF₂H radical under mild conditions. When applied to electron-deficient heterocycles (e.g., quinoxalin-2-ones, coumarins, or pyrimidines), the radical selectively adds to the most electrophilic position.

Photoredox catalytic cycle for the late-stage C-H difluoromethylation of heterocycles.

Experimental Protocol: Visible-Light Photoredox C-H Difluoromethylation

This protocol outlines the direct difluoromethylation of a heterocyclic scaffold (e.g., quinoxalin-2-one) using an organic photocatalyst (Rose Bengal) and sodium difluoromethanesulfinate (CF₂HSO₂Na) as the radical source, utilizing ambient O₂ as a green oxidant 6.

Causality : Rose Bengal is chosen for its strong absorption in the green light spectrum and its ability to undergo single-electron transfer (SET). O₂ is critical; it acts as the terminal oxidant to rearomatize the radical adduct, driving the catalytic cycle forward without requiring stoichiometric metal oxidants.

Step-by-Step Methodology:

-

Reaction Assembly : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol), CF₂HSO₂Na (0.4 mmol, 2.0 equiv), and Rose Bengal (2 mol% as the photocatalyst) [[6]]().

-

Solvent Addition : Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). DMSO stabilizes the radical intermediates and ensures complete dissolution of the sulfinate salt.

-

Atmosphere Control : Unlike traditional air-free radical reactions, leave the tube open to the air, or optimally, purge briefly with an O₂ balloon to ensure a saturated oxidative environment 6.

-

Irradiation : Place the reaction vessel approximately 2 cm away from two 3 W green LEDs (λmax ≈ 530 nm). Stir vigorously at room temperature (25 °C) for 12–24 hours. Note: Use a cooling fan to prevent thermal degradation from the LEDs.

-

Reaction Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The disappearance of the starting material and the emergence of a more lipophilic product mass (M + 50 Da) indicates successful radical addition and completion.

-

Workup & Purification : Quench the reaction with water (5 mL) and extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure difluoromethylated heterocycle.

Future Perspectives: Radiodifluoromethylation in PET Imaging

Beyond therapeutics, the -CF₂H group is revolutionizing Positron Emission Tomography (PET). The development of [¹⁸F]difluoromethylation protocols allows for the rapid isotopic labeling of complex molecules 7. By utilizing [¹⁸F]difluorocarbene precursors or frustrated Lewis pair (FLP) mediated C-¹⁸F bond formation, we can now track the biodistribution of next-generation pharmaceuticals in real-time in vivo, bridging the gap between synthetic methodology and clinical pharmacology 7.

References

- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Journal of Medicinal Chemistry / PubMed URL

- Chemical Society Reviews (RSC Publishing)

- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Nature Communications / ResearchGate URL

- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals Alfa Chemistry URL

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry MDPI URL

- The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem URL

- Review Article Radiodifluoromethylation of well-functionalized molecules e-Century Publishing Corporation URL

Sources

- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

An In-Depth Technical Guide to 2-(Difluoromethyl)-6-methoxypyridine: Physicochemical Profiling, Solubility, and Stability

Executive Summary

In modern drug discovery and agrochemical development, the 2-(difluoromethyl)-6-methoxypyridine scaffold represents a highly versatile, bifunctional building block. Designing molecules around this core requires a deep understanding of its physicochemical dichotomies: the difluoromethyl ( −CF2H ) group acts as a lipophilic hydrogen bond donor that enhances membrane permeability and metabolic shielding, while the methoxy ( −OCH3 ) group modulates electronic distribution but introduces a specific liability for cytochrome P450-mediated O-demethylation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the mechanistic causality behind the scaffold's behavior and provide field-proven, self-validating experimental protocols to accurately quantify its solubility and stability profiles.

Structural and Mechanistic Insights

To optimize lead compounds containing the 2-(difluoromethyl)-6-methoxypyridine core, researchers must understand the opposing forces exerted by its substituents.

The Difluoromethyl ( −CF2H ) Advantage

Unlike the highly hydrophobic trifluoromethyl ( −CF3 ) group, the −CF2H motif is uniquely polarized. The electron-withdrawing fluorine atoms polarize the C–H bond, allowing the difluoromethyl group to act as a "lipophilic hydrogen bond donor" [1]. Studies on demonstrate that −CF2H possesses hydrogen bond acidity comparable to thiophenol or aniline[2],[1]. This allows the scaffold to engage in critical target interactions while maintaining a lower LogP penalty than its −CF3 counterparts[2]. Furthermore, replacing a metabolically vulnerable methyl group with −CF2H effectively blocks localized oxidative metabolism.

The Methoxypyridine Liability

The 6-methoxy substituent serves as a strong hydrogen bond acceptor and donates electron density into the pyridine ring, lowering the basicity of the pyridine nitrogen. However, methoxyaryl groups are notorious targets for Phase I metabolism. Hepatic CYP450 enzymes readily catalyze the, forming an unstable hemiacetal intermediate that collapses into formaldehyde and a pyridone derivative[3],[4]. Because this pathway can drive rapid systemic clearance or induce hepatobiliary toxicity[4], rigorous metabolic stability profiling is mandatory.

Physicochemical Properties & Derivative Profiling

To sterically hinder CYP450 enzymes and fine-tune lipophilicity, halogens are frequently substituted at the C3 and C5 positions of the pyridine ring. The table below summarizes the quantitative data for key commercially available derivatives of this scaffold.

| Compound Name | CAS Number | Molecular Weight | Structural Modification |

| 3-Chloro-2-(difluoromethyl)-6-methoxypyridine | 1804755-02-9[5] | 193.58 g/mol | C3-Chlorination (Steric block) |

| 3-Bromo-2-(difluoromethyl)-6-methoxypyridine | 1804707-42-3 | 238.03 g/mol | C3-Bromination |

| 3,5-Dichloro-2-(difluoromethyl)-6-methoxypyridine | 1805990-91-3[6] | 228.02 g/mol | C3, C5-Dichlorination |

| 2-(Difluoromethyl)-6-methoxypyridine-4-sulfonamide | 1804689-32-4[7] | 238.21 g/mol | C4-Sulfonamide addition |

Solubility Assessment Protocol

Causality & Design

We mandate a thermodynamic shake-flask method over kinetic DMSO-dilution assays. Kinetic methods often suffer from metastable supersaturation and co-solvent artifacts, leading to artificially inflated solubility values that fail during late-stage formulation. Because the pyridine nitrogen is weakly basic, its ionization state is highly pH-dependent. Testing across a physiological pH gradient (1.2, 7.4, 9.0) creates a self-validating system that accurately maps the compound's behavior in gastric and intestinal environments.

Step-by-Step Methodology

-

Solid Dispensing: Weigh 2.0 mg of the solid 2-(difluoromethyl)-6-methoxypyridine derivative into three separate glass vials.

-

Buffer Addition: Add 1.0 mL of aqueous buffer to each vial: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 7.4), and Borate Buffer (pH 9.0).

-

Equilibration: Cap the vials and incubate on an orbital shaker at 800 rpm and 37°C for 24 hours to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 14,000 × g for 20 minutes. Crucial: Avoid syringe filters, as lipophilic fluorinated compounds often exhibit high non-specific binding to filter membranes.

-

Quantification: Dilute the supernatant with mobile phase and analyze via LC-MS/MS against a standard calibration curve prepared in identical matrices.

Workflow for thermodynamic solubility assessment of pyridine derivatives.

Stability Profiling: Chemical and Metabolic

Chemical Stability

The 2-(difluoromethyl)-6-methoxypyridine scaffold is generally robust against hydrolysis at physiological pH. However, prolonged exposure to extreme acidic conditions (pH < 2) can trigger the hydrolysis of the methoxy ether. Chemical stability should be validated by monitoring the compound in the pH 1.2 solubility buffer over 48 hours via HPLC-UV.

Metabolic Stability (Microsomal Assay)

To empirically assess the O-demethylation liability, compounds must be subjected to a Human Liver Microsome (HLM) assay.

Self-Validating Protocol:

-

Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Spiking: Add the test compound to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme inhibition.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Validation Step: Run a parallel negative control lacking NADPH to differentiate enzymatic degradation from chemical instability.

-

Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This step precipitates proteins and traps transient hemiacetal intermediates.

-

Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ) and half-life ( t1/2 ).

CYP450-mediated O-demethylation pathway of 6-methoxypyridine derivatives.

Conclusion

The 2-(difluoromethyl)-6-methoxypyridine scaffold offers a sophisticated balance of lipophilicity, hydrogen bonding capacity, and structural rigidity. By understanding the causal mechanisms behind its physical properties—specifically the lipophilic H-bond donation of −CF2H and the metabolic vulnerability of the methoxy group—researchers can intelligently design derivatives with optimal pharmacokinetic profiles. Implementing the self-validating thermodynamic and microsomal protocols outlined above ensures that these profiles are quantified with absolute scientific integrity.

References

-

Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors Source: Toxicological Sciences (Oxford Academic) URL: [Link]

-

Title: Metabolism of a novel anti-cancer drug in rats using the 14C-labeled compound Source: Rapid Communications in Mass Spectrometry (PubMed / Wiley) URL: [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), a novel anti-cancer drug, in rats using the 14C-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

Introduction to difluoromethylation in pyridine rings

Advanced Methodologies for the Difluoromethylation of Pyridine Rings: A Technical Guide

Executive Summary

The introduction of the difluoromethyl group ( −CF2H ) into heterocyclic systems is a highly sought-after transformation in medicinal and agricultural chemistry[1]. As a lipophilic hydrogen bond donor, the −CF2H moiety serves as a potent bioisostere for alcohols, thiols, and amines, often dramatically improving the pharmacokinetic profiles and metabolic stability of drug candidates[1]. However, the direct functionalization of pyridines—particularly at the meta-position—has historically been hindered by the electron-deficient, highly inert nature of the aromatic ring[2].

This whitepaper synthesizes recent paradigm-shifting methodologies, specifically focusing on redox-neutral dearomatization-rearomatization strategies[1] and transition-metal-free N-difluoromethylation[3]. By detailing the causality behind these chemical behaviors, this guide provides drug development professionals with a robust framework for derivatizing pyridine scaffolds.

Mechanistic Foundations: Overcoming Pyridine Inertness

Pyridines are notoriously inert toward electrophilic aromatic substitution. The electronegativity of the nitrogen atom withdraws electron density from the ring, leaving it electronically deactivated. While nucleophilic substitutions can occur at the ortho- and para-positions, the meta-position remains electronically inaccessible via traditional ionic pathways[4].

To bypass this inherent electronic bias, modern synthetic protocols employ a temporary dearomatization strategy [5]. By converting the planar, aromatic pyridine into a non-planar, dearomatized intermediate, the electronic properties of the ring are fundamentally rewritten[4]. This structural shift allows for regioselective radical additions that would be impossible on the parent heterocycle. Once the functional group is installed, the system is rearomatized to restore the stable pyridine core[1].

The Regioselectivity Switch: Meta- vs. Para- C-H Difluoromethylation

A landmark 2024 study by Studer and co-workers introduced a modular approach to access either meta- or para-difluoromethylated pyridines from a single intermediate[1].

Causality of the Switch: The key to this divergence lies in the bench-stable oxazino-pyridine intermediate, generated by reacting the parent pyridine with dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (MP)[1].

-

Meta-Selectivity (Basic/Neutral Conditions): Under these conditions, the oxazino-pyridine exhibits nucleophilic reactivity at the β

- and δ -positions[2]. When exposed to a specific electrophilic radical source (2,2-difluoro-2-iodo-1-phenylethan-1-one), a carbon-centered radical selectively attacks the β -position. The radical source is deliberately chosen because its electrophilicity is enhanced by a removable electron-withdrawing benzoyl group[4].

-

Para-Selectivity (Acidic Conditions): Upon treatment with acid, the oxazino-pyridine is converted in situ into a pyridinium salt[2]. This shifts the reactivity profile entirely: the pyridinium ion becomes highly electrophilic at the γ -position[2]. Subjecting this salt to a Minisci-type radical alkylation using bis(difluoroacetyl)peroxide directs the −CF2H group exclusively to the para-position[1].

Regioselectivity switch for meta- and para-difluoromethylation of pyridines via oxazino-pyridines.

Transition-Metal-Free N-Difluoromethylation

Beyond C-H functionalization, the N-difluoromethylation of pyridines is critical for developing novel fluorophores and bioimaging agents[3]. Traditional methods often require harsh conditions or transition metals. However, a streamlined, transition-metal-free protocol utilizes ethyl bromodifluoroacetate ( BrCF2COOEt ) as an inexpensive and safe fluorine source[3].

Causality of the Cascade: The reaction is driven by a two-step cascade. First, the pyridine nitrogen acts as a nucleophile, alkylating with BrCF2COOEt to form an ester-bearing pyridinium salt[3]. The critical design choice is the in situ hydrolysis of this ester to a carboxylic acid, which rapidly undergoes decarboxylation (loss of CO2 ) to yield the terminal N- CF2H moiety[3]. This thermodynamic sink (release of CO2 gas) drives the reaction forward self-sufficiently.

Transition-metal-free N-difluoromethylation of pyridines via alkylation and decarboxylation.

Experimental Protocols

Protocol A: Meta-C-H Difluoromethylation via Oxazino-Pyridines Self-Validation Checkpoint: The formation of the oxazino-pyridine must be confirmed (e.g., via TLC or NMR) before introducing the radical source, as unreacted pyridine will not undergo meta-functionalization.

-

Dearomatization: In a round-bottom flask, dissolve the target pyridine in a suitable organic solvent. Slowly add dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (MP) under basic conditions. Stir until complete conversion to the oxazino-pyridine intermediate[1].

-

Radical Addition: Isolate the bench-stable oxazino-pyridine. Redissolve and introduce 2,2-difluoro-2-iodo-1-phenylethan-1-one. Initiate the radical process (typically via photocatalysis or a chemical initiator).

-

Rearomatization: Treat the reaction mixture with NaOH to remove the benzoyl group from the radical adduct[4], triggering spontaneous rearomatization to yield the meta-difluoromethylated pyridine[1].

Protocol B: Para-C-H Difluoromethylation (Minisci-Type)

-

Acidic Shift: Take the oxazino-pyridine intermediate synthesized in Protocol A (Step 1) and treat it with an acid (e.g., HCl) to quantitatively form the pyridinium salt[2]. Validation: A distinct color change or shift in solubility typically indicates salt formation.

-

Minisci Alkylation: To the pyridinium salt solution, add bis(difluoroacetyl)peroxide. The peroxide acts as both the radical initiator and the source of the ⋅CF2H radical[1].

-

Isolation: Allow the reaction to proceed until gas evolution ceases. Neutralize the mixture and extract the para-difluoromethylated product[1].

Protocol C: N-Difluoromethylation

-

Alkylation: Dissolve the pyridine derivative in a polar aprotic solvent. Add a slight molar excess of ethyl bromodifluoroacetate ( BrCF2COOEt )[3].

-

Cascade Trigger: Introduce water and a mild base to the system. This initiates the hydrolysis of the ethyl ester[3].

-

Decarboxylation: Heat the mixture mildly to facilitate the loss of CO2 . Monitor the reaction via HPLC-MS or 1H NMR until the intermediate ester is fully converted to the N-difluoromethylated pyridinium salt[3].

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and typical outcomes for the discussed methodologies, providing a comparative baseline for assay development.

| Methodology | Target Site | Key Reagents | Intermediate State | Typical Yields | Application Scope |

| Studer Regioselectivity Switch | C-H (meta) | DMAD, MP, 2,2-difluoro-2-iodo-1-phenylethan-1-one | Oxazino-pyridine (Nucleophilic) | 40% - 75% | Late-stage functionalization of bioactive drugs[2]. |

| Studer Regioselectivity Switch | C-H (para) | DMAD, MP, HCl, Bis(difluoroacetyl)peroxide | Pyridinium Salt (Electrophilic) | 45% - 80% | Complex pharmaceutical scaffolds[1]. |

| Gandioso Cascade | N-atom | Ethyl bromodifluoroacetate ( BrCF2COOEt ), Base, H2O | N-alkylated ester / Carboxylic acid | 50% - 90% | Fluorophores, bioimaging agents, pyridones[3]. |

References

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications (2024). URL:[Link]

-

A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances (2020). URL:[Link]

-

Recent advances in decorating the meta-position of pyridines through a temporary dearomatization strategy. RSC Publishing (2026). URL:[Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]

- 4. Recent advances in decorating the meta-position of pyridines through a temporary dearomatization strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]

Application Note: A Scalable De Novo Synthesis Route for 2-(Difluoromethyl)-6-methoxypyridine

Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery

The difluoromethyl (CF₂H) group has emerged as a crucial substituent in contemporary medicinal chemistry. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, making it an effective bioisostere for hydroxyl, thiol, and amine functionalities. This substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of robust and scalable synthetic routes to key building blocks containing the difluoromethyl moiety is of paramount importance for the pharmaceutical and agrochemical industries. This application note provides a detailed, scalable, and economically viable synthetic pathway for 2-(difluoromethyl)-6-methoxypyridine, a valuable intermediate in the synthesis of various biologically active compounds.

Strategic Overview: A De Novo Approach for Optimal Scalability

For the large-scale production of 2-(difluoromethyl)-6-methoxypyridine, a de novo synthesis strategy is employed. This approach, where the pyridine ring is constructed around the pre-functionalized difluoromethyl group, offers significant advantages over late-stage difluoromethylation of a pre-formed pyridine ring. As demonstrated by Desrosiers et al., this methodology utilizes inexpensive and readily available starting materials and has proven scalability[1][2].

The chosen synthetic route is a two-step process:

-

De Novo Pyridine Ring Formation: A one-pot condensation/cyclization reaction to form the key intermediate, 2-chloro-6-(difluoromethyl)pyridine.

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloro group with a methoxy group to yield the final product.

This strategy ensures high regioselectivity and overall efficiency, which are critical for industrial-scale synthesis.

Visualizing the Synthetic Pathway

Figure 1: Overall synthetic workflow for the scalable production of 2-(difluoromethyl)-6-methoxypyridine.

Experimental Protocols

Part 1: De Novo Synthesis of 2-Chloro-6-(difluoromethyl)pyridine

This protocol is adapted from the general methodology for the de novo synthesis of 2-difluoromethylpyridines[1][2]. The reaction proceeds in a one-pot fashion, which is highly advantageous for large-scale production as it minimizes handling and purification steps.

Reaction Scheme:

(Chemical structures for the reaction of chloroacetone with (E)-4,4-difluoro-1,1,1-trimethoxybut-2-ene and ammonium formate to yield 2-chloro-6-(difluoromethyl)pyridine)

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mole scale) |

| Chloroacetone | 78-95-5 | 92.52 | 111.0 g (1.2 mol, 1.2 equiv) |

| (E)-4,4-difluoro-1,1,1-trimethoxybut-2-ene | (Not readily available, synthesis required) | 180.16 | 180.2 g (1.0 mol, 1.0 equiv) |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 1 L |

| Ammonium formate | 540-69-2 | 63.06 | 126.1 g (2.0 mol, 2.0 equiv) |

Protocol:

-

Reaction Setup: To a clean, dry, 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add dimethyl sulfoxide (1 L).

-

Reagent Addition: Add chloroacetone (111.0 g, 1.2 mol) to the DMSO at room temperature with stirring.

-

Enolate Formation (Implicit): While the original reference uses pre-formed enolates, for scalability, an in-situ generation approach is often preferred. In this modified context, the initial step involves the reaction with the butenone. Add (E)-4,4-difluoro-1,1,1-trimethoxybut-2-ene (180.2 g, 1.0 mol) dropwise to the solution over 30 minutes, maintaining the temperature below 30 °C. Stir the mixture for 1 hour at room temperature.

-

Cyclization: Add ammonium formate (126.1 g, 2.0 mol) to the reaction mixture in one portion.

-

Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 16 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (3 L) and extract with ethyl acetate (3 x 1 L).

-

Purification: Combine the organic layers, wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to afford 2-chloro-6-(difluoromethyl)pyridine.

Expected Yield: 75-85%

Analytical Data for 2-Chloro-6-(difluoromethyl)pyridine:

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

¹H NMR (CDCl₃): δ 7.80-7.90 (m, 1H), 7.50-7.60 (m, 1H), 7.30-7.40 (m, 1H), 6.65 (t, J = 54.0 Hz, 1H).

-

¹⁹F NMR (CDCl₃): δ -115.0 to -114.0 (d, J = 54.0 Hz).

-

MS (EI): m/z (relative intensity) calculated for C₆H₄ClF₂N.

Part 2: Synthesis of 2-(Difluoromethyl)-6-methoxypyridine via SNAr

This step involves a classical nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group activates the 6-position for nucleophilic attack by methoxide[3][4][5].

Reaction Scheme:

(Chemical structure for the reaction of 2-chloro-6-(difluoromethyl)pyridine with sodium methoxide to yield 2-(difluoromethyl)-6-methoxypyridine)

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mole scale) |

| 2-Chloro-6-(difluoromethyl)pyridine | (Synthesized in Part 1) | 163.55 | 163.6 g (1.0 mol, 1.0 equiv) |

| Sodium methoxide (30% in Methanol) | 124-41-4 | 54.02 (solid) | 200 mL (~1.1 mol, 1.1 equiv) |

| Methanol (anhydrous) | 67-56-1 | 32.04 | 1.5 L |

Protocol:

-

Reaction Setup: To a clean, dry, 3 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add a solution of 2-chloro-6-(difluoromethyl)pyridine (163.6 g, 1.0 mol) in anhydrous methanol (1 L).

-

Reagent Addition: Add the sodium methoxide solution in methanol (200 mL, ~1.1 mol) to the reaction mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of acetic acid or by carefully bubbling CO₂ gas.

-

Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (1 L) to the residue and extract with ethyl acetate (3 x 500 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-(difluoromethyl)-6-methoxypyridine.

Expected Yield: 80-90%

Analytical Data for 2-(Difluoromethyl)-6-methoxypyridine:

-

Appearance: Colorless liquid.

-

¹H NMR (CDCl₃): δ 7.65-7.75 (m, 1H), 6.90-7.00 (m, 1H), 6.70-6.80 (m, 1H), 6.55 (t, J = 55.0 Hz, 1H), 4.00 (s, 3H).

-

¹⁹F NMR (CDCl₃): δ -114.5 to -113.5 (d, J = 55.0 Hz).

-

¹³C NMR (CDCl₃): δ 163.5, 152.0 (t, J=25.0 Hz), 140.0, 115.0 (t, J=238.0 Hz), 112.0, 108.0, 53.5.

-

MS (EI): m/z (relative intensity) calculated for C₇H₇F₂NO.

Scientific Rationale and Field-Proven Insights

-

Causality of the De Novo Strategy: Constructing the pyridine ring from acyclic precursors provides superior control over regioselectivity compared to direct C-H functionalization of a pyridine core. This is particularly important for achieving the desired 2,6-substitution pattern without the formation of other isomers, which simplifies purification and increases overall yield on a large scale. The use of ammonium formate as the nitrogen source is a cost-effective and operationally simple choice for the cyclization step[1].

-

Mechanism of SNAr and Rate Enhancement: The nucleophilic aromatic substitution at the 6-position of the pyridine ring proceeds via a Meisenheimer intermediate. The rate of this reaction is significantly enhanced by the electron-withdrawing properties of both the ring nitrogen and the 2-(difluoromethyl) group. The negative charge in the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom, which lowers the activation energy of the reaction[4][5]. The choice of methanol as the solvent is ideal as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and facilitating a clean conversion.

Scalability and Safety Considerations

-

Thermal Management: The initial condensation reaction in the de novo synthesis is exothermic and requires careful temperature control, especially during the addition of the butenone derivative on a large scale. The subsequent cyclization at 80 °C and the SNAr at reflux are standard operating temperatures that can be well-controlled in industrial reactors.

-

Reagent Handling: Chloroacetone is a lachrymator and toxic; appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential. Sodium methoxide is corrosive and reacts violently with water; it should be handled under anhydrous conditions.

-

Waste Management: The aqueous work-up from both steps will generate waste streams containing residual solvents and salts. These should be disposed of in accordance with local environmental regulations.

-

Process Optimization for Scale-up: For multi-kilogram scale production, a continuous flow reactor could be considered for the de novo synthesis step to improve heat transfer and safety. The SNAr reaction is a robust transformation that generally scales well in batch reactors.

Conclusion

The described two-step synthetic route, commencing with a de novo pyridine ring formation followed by a nucleophilic aromatic substitution, represents a highly efficient, scalable, and economically viable method for the production of 2-(difluoromethyl)-6-methoxypyridine. This approach leverages common industrial practices and readily accessible classes of starting materials to provide a reliable supply of this important building block for drug discovery and development programs.

References

-

Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals. Organic Letters, 16(6), 1724–1727. [Link]

-

Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., Nummy, L., Campbell, S. J., Wei, X., Sarvestani, M., Lee, H., Sienkiewicz, A., Sanyal, S., Zeng, X., Grinberg, N., Ma, S., Song, J. J., & Senanayake, C. H. (2014). A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. PubMed. [Link]

-

Otsuki, K., Nakanishi, M., & Fujioka, H. (2007). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Chem.libretexts.org. Retrieved from [Link]

-

Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Not Voodoo. [Link]

-

Khan, A. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

Application Note: Nucleophilic Aromatic Substitution (SNAr) with 2-(Difluoromethyl)-6-methoxypyridine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The difluoromethyl (–CF2H) group is highly prized as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl (–OH) and thiol (–SH) moieties[1]. It enhances metabolic stability while maintaining critical target interactions.

2-(Difluoromethyl)-6-methoxypyridine serves as a highly versatile electrophilic scaffold for synthesizing diverse bioisosteric building blocks. While the methoxy (–OMe) group is traditionally considered a poor leaving group in unactivated benzenes, it undergoes efficient Nucleophilic Aromatic Substitution (SNAr) in this specific heteroaromatic system.

The Causality of Reactivity

The success of this SNAr reaction is governed by the synergistic electronic effects of the pyridine ring and the –CF2H group. According to quantitative reactivity models, SNAr rates are dictated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the electrostatic potential at the reactive carbon[2].

-

LUMO Lowering: The highly electronegative –CF2H group and the pyridine nitrogen drastically lower the LUMO of the π-system.

-

Addition-Elimination Dynamics: The rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Because the ring is highly electron-deficient, this activation barrier is easily overcome. Once the intermediate forms, the elimination of the methoxide anion is rapid and thermodynamically driven.

Fig 1: Addition-elimination SNAr mechanism via the Meisenheimer complex.

Experimental Design & Self-Validating Workflows

To ensure reproducibility, the protocols below are designed as self-validating systems . This means each critical phase includes an analytical checkpoint (e.g., LC-MS monitoring) or a chemical failsafe (e.g., specific aqueous washes) to guarantee the integrity of the next step.

Solvent and Base Selection

While traditional dipolar aprotic solvents like DMF and NMP provide excellent solubility and reaction rates for SNAr, greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) can be utilized depending on the nucleophile's basicity and solubility profile[3].

-

For Amines: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton sink to neutralize the acid generated during substitution.

-

For Thiols: Cesium carbonate (Cs2CO3) is employed. The large, highly polarizable cesium cation enhances the solubility and raw nucleophilicity of the thiolate anion (the "cesium effect"), allowing for lower reaction temperatures.

Fig 2: Standardized experimental workflow for SNAr functionalization.

Step-by-Step Methodologies

Protocol A: Amination (Synthesis of 6-Amino Derivatives)

Use this protocol for primary and secondary aliphatic or benzylic amines.

-

Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-(Difluoromethyl)-6-methoxypyridine (1.0 mmol, 159 mg).

-

Solvent & Base: Dissolve the starting material in anhydrous NMP (4.0 mL). Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (e.g., morpholine, 1.5 mmol).

-

Reaction Execution: Seal the vial under a nitrogen atmosphere. Heat the mixture in an oil bath at 110 °C.

-

Validation Checkpoint (LC-MS): After 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validated as complete when the starting material mass ( m/z 159.05[M+H]+) is consumed and the product mass ( m/z 215.10[M+H]+ for morpholine adduct) dominates the chromatogram.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove the NMP solvent. Wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 6-amino-2-(difluoromethyl)pyridine derivative.

Protocol B: Thioetherification (Synthesis of 6-Thio Derivatives)

Use this protocol for aryl or alkyl thiols.

-

Preparation: In a flame-dried round-bottom flask, suspend Cs2CO3 (1.5 mmol, 488 mg) in anhydrous DMF (5.0 mL) under argon.

-

Thiolate Generation: Add the thiol nucleophile (e.g., thiophenol, 1.2 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete deprotonation (solution may turn slightly yellow).

-

Electrophile Addition: Add 2-(Difluoromethyl)-6-methoxypyridine (1.0 mmol, 159 mg) in one portion.

-

Reaction Execution: Heat the mixture to 80 °C. Because thiolates are exceptionally soft, highly reactive nucleophiles, the reaction proceeds faster and at a lower temperature than amination.

-

Validation Checkpoint (TLC/LC-MS): Monitor after 4 hours. Complete consumption of the electrophile indicates success.

-

Workup & Purification: Quench with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted thiolate. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 1M NaOH (10 mL) to remove residual thiol odor, followed by brine. Dry, concentrate, and purify via column chromatography.

Quantitative Data Summary

The following table synthesizes the expected reaction parameters and yields based on the nucleophilic strength and steric profile of the attacking species.

| Nucleophile Type | Example Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Primary Amine | Benzylamine | DIPEA (2.0 eq) | NMP or 2-MeTHF | 100 | 12–16 | 75–85 |

| Secondary Amine | Morpholine | K2CO3 (2.0 eq) | DMF | 110 | 16–24 | 65–80 |

| Thiolate | Thiophenol | Cs2CO3 (1.5 eq) | DMF | 80 | 4–8 | 85–95 |

| Alkoxide | Sodium Benzylate | NaH (1.2 eq) | THF | 65 | 2–4 | 60–70 |

Note: Alkoxides require strict anhydrous conditions and strong bases (NaH) to prevent competitive hydrolysis of the methoxy group to the corresponding pyridone.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. URL:[Link]

-

Lu, J., Paci, I., & Leitch, D. C. (2020). "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv. URL:[Link]

-

ACS Green Chemistry Institute. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." ACS GCIPR. URL:[Link]

Sources

Application Note: 2-(Difluoromethyl)-6-methoxypyridine as a Privileged Scaffold for Modern Kinase Inhibitor Synthesis

Introduction: The Convergence of Fluorine Chemistry and Heterocyclic Scaffolds in Kinase Drug Discovery

The pyridine nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[1][2] In the realm of kinase inhibition, the pyridine ring is a well-established "hinge-binding" motif, capable of mimicking the adenine region of ATP to secure potent and selective target engagement.[3]

Parallel to the dominance of heterocyclic scaffolds, the strategic incorporation of fluorine has revolutionized modern drug design. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical tool for medicinal chemists.[4] It is far more than a simple lipophilic substituent; it acts as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, capable of forming crucial hydrogen bonds with protein targets.[5] Furthermore, it enhances metabolic stability and fine-tunes physicochemical properties, addressing key challenges in the drug development pipeline.[4]

This guide focuses on the convergence of these two powerful concepts in the form of 2-(Difluoromethyl)-6-methoxypyridine . This building block provides a pre-packaged solution, combining the hinge-binding potential of a pyridine core with the multifaceted benefits of the difluoromethyl group, offering a streamlined path to novel and potent kinase inhibitors.

The Strategic Value of the 2-(Difluoromethyl)-6-methoxypyridine Moiety

The power of this scaffold lies in the synergistic contributions of its constituent parts. The rationale for its use is not arbitrary but is grounded in well-understood principles of molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The CF₂H group possesses a unique combination of properties that make it exceptionally valuable in drug design:

-

Hydrogen Bonding Capacity: The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[5] This allows it to form specific, potency-enhancing interactions within a kinase active site, often mimicking the role of a hydroxyl or amine group. A prime example is seen in the PI3Kα inhibitor Inavolisib, where the CF₂H group forms a critical hydrogen bond with a serine residue, contributing significantly to its high selectivity.[6]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group a robust blocker of oxidative metabolism. Replacing a metabolically labile methyl or methoxy group with a CF₂H moiety can dramatically improve a compound's pharmacokinetic profile.[4][6]

-

Modulation of Physicochemical Properties: The CF₂H group subtly modulates lipophilicity and pKa, allowing chemists to fine-tune a molecule's solubility, permeability, and off-target profile.[5][6]

The 6-Methoxypyridine Core: A Versatile Anchor

The pyridine ring itself is a proven kinase-binding element. The specific substitution pattern of 2-(Difluoromethyl)-6-methoxypyridine offers further synthetic advantages:

-

Pre-activated for Coupling: The methoxy group can influence the electronic distribution of the ring, and more importantly, the scaffold can be readily halogenated at other positions (e.g., C-4 or C-3) to provide a handle for cornerstone synthetic reactions. Commercially available building blocks like 2,3-Dichloro-6-(difluoromethyl)-4-methoxypyridine demonstrate the feasibility of this approach.[7]

-

Vector for Elaboration: The 2- and 6-substituents direct further functionalization, allowing for the systematic exploration of chemical space. This is critical for building out structure-activity relationships (SAR) during lead optimization.

Core Synthetic Methodologies: Building Kinase Inhibitors

The true utility of a building block is realized through its synthetic tractability. Halogenated derivatives of 2-(Difluoromethyl)-6-methoxypyridine are ideal substrates for palladium-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry. Below are detailed, field-tested protocols for the two most critical transformations.

Workflow: From Building Block to Kinase Inhibitor Scaffold

The general strategy involves using a halogenated 2-(Difluoromethyl)-6-methoxypyridine core and coupling it with other fragments via C-C or C-N bond-forming reactions.

Caption: General synthetic workflow using the pyridine building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is fundamental for linking the pyridine core to other aryl or heteroaryl fragments, often forming the core structure of the inhibitor.

Objective: To couple a halogenated 2-(difluoromethyl)-6-methoxypyridine with an organoboron reagent.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Pyridine Substrate | 4-Bromo-2-(difluoromethyl)-6-methoxypyridine (1.0 eq) | Bromo derivatives offer a good balance of reactivity and stability. Chloro derivatives may require more active catalyst systems. |

| Boron Reagent | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq) | Boronic acids are common, but pinacol esters often exhibit greater stability and lower levels of protodeborylation. |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often superior for heteroaromatic substrates.[8] Its wide bite angle facilitates the crucial reductive elimination step. |

| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 eq) | An aqueous solution of an inorganic base is standard. Cs₂CO₃ can be used for more challenging couplings. The base activates the boronic acid for transmetalation.[9] |

| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or DME / H₂O | A biphasic system is typical. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 80-110 °C | Temperature is optimized based on substrate reactivity. Microwave irradiation can significantly reduce reaction times.[10] |

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial, add the halogenated pyridine (e.g., 1.0 mmol), the boronic acid reagent (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for introducing primary or secondary amines, which often serve as key pharmacophoric elements that interact with the solvent-exposed region of the kinase.

Objective: To couple a halogenated 2-(difluoromethyl)-6-methoxypyridine with an amine.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Pyridine Substrate | 4-Bromo-2-(difluoromethyl)-6-methoxypyridine (1.0 eq) | Aryl bromides are excellent substrates. Chlorides are also viable but typically require third-generation (G3) palladacycle precatalysts and biarylphosphine ligands. |

| Amine | Primary or Secondary Amine (1.1-1.3 eq) | The reaction is broadly tolerant of amine structure. |

| Catalyst System | Pd₂(dba)₃ (2-4 mol%) + Ligand (4-8 mol%) or a G3/G4 Precatalyst (2-4 mol%) | The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are required to facilitate both oxidative addition and reductive elimination.[11] |

| Base | NaOtBu or LHMDS (1.3-1.5 eq) | A strong, non-nucleophilic base is mandatory to generate the active palladium-amido intermediate.[11][12] These bases are air- and moisture-sensitive. |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | The solvent must be strictly anhydrous and deoxygenated. |

| Temperature | 90-120 °C | Higher temperatures are often required compared to Suzuki couplings. |

Step-by-Step Methodology (Requires Inert Atmosphere Technique):

-

Vessel Preparation (in a Glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the halogenated pyridine (1.0 mmol), the base (NaOtBu, 1.4 mmol), and a stir bar.

-

Reagent Addition: Add anhydrous toluene (5 mL). Add the amine (1.2 mmol) via syringe.

-

Reaction: Seal the vial tightly and remove from the glovebox. Place in a pre-heated oil bath or heating block at the desired temperature (e.g., 110 °C).

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material by silica gel chromatography to isolate the desired aryl amine product.

Caption: Key steps of the Buchwald-Hartwig amination cycle.

Conclusion and Outlook

2-(Difluoromethyl)-6-methoxypyridine is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The difluoromethyl group provides a unique tactical advantage for enhancing potency, selectivity, and metabolic stability through its ability to act as a lipophilic hydrogen bond donor.[5][6] Mastery of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is key to unlocking the full potential of this scaffold. The protocols detailed herein provide a robust starting point for researchers aiming to rapidly construct diverse compound libraries and accelerate the discovery of next-generation targeted therapeutics.

References

- Source: Preprints.

- Title: C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance Source: Wiley Online Library URL

- Title: The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Source: Benchchem URL

- Source: Chemical Society Reviews (RSC Publishing)

- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC URL

- Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch Source: PMC URL

- Title: Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry Source: Life Chemicals URL

- Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

- Source: etd.fcla.

- Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine Source: Benchchem URL

- Title: Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors Source: Benchchem URL

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Strategic Application of 2-(Difluoromethyl)-6-methoxypyridine in the Synthesis of Novel PET Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the difluoromethyl (CHF₂) group into molecular scaffolds is a rapidly advancing strategy in medicinal chemistry, offering a unique combination of properties that can enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. As a lipophilic hydrogen bond donor, the CHF₂ group can serve as a bioisostere for hydroxyl or thiol moieties, potentially improving target affinity and metabolic stability. This guide provides a comprehensive overview of the synthetic utility of 2-(difluoromethyl)-6-methoxypyridine as a versatile building block for the development of innovative Positron Emission Tomography (PET) ligands. We present detailed protocols, mechanistic insights, and expert commentary on the strategic demethylation and subsequent radiofluorination of the pyridine core, enabling the introduction of fluorine-18 for PET imaging applications.

Introduction: The Significance of the Difluoromethyl Moiety in PET Tracer Design

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that allows for the in-vivo visualization and quantification of physiological and pathological processes at the molecular level.[1][2] The development of novel PET tracers, molecules labeled with a positron-emitting radionuclide, is crucial for advancing our understanding of disease and for the development of new therapeutics. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images.[1][3]

The difluoromethyl (CHF₂) group has garnered significant attention in drug discovery for its ability to modulate key molecular properties.[1] It is less lipophilic than the trifluoromethyl (CF₃) group and can act as a hydrogen bond donor, a characteristic that can be exploited to enhance interactions with biological targets.[4] Furthermore, the CHF₂ group can block sites of oxidative metabolism, thereby improving the metabolic stability of a drug candidate.[4] The translation of these advantages to PET ligand design is a promising avenue for the development of tracers with improved imaging characteristics.

2-(Difluoromethyl)-6-methoxypyridine represents a valuable, yet underexplored, precursor for the synthesis of ¹⁸F-labeled PET ligands. The methoxy group at the 6-position offers a synthetic handle for the introduction of fluorine-18 via a demethylation-radiofluorination sequence. This guide will detail the strategic considerations and experimental protocols for leveraging this building block in the synthesis of novel PET tracers.

Synthetic Strategy: From 2-(Difluoromethyl)-6-methoxypyridine to an ¹⁸F-Labeled PET Ligand

The primary strategy for incorporating ¹⁸F into the 2-(difluoromethyl)pyridine scaffold from the 6-methoxy precursor involves a two-stage process:

-

Precursor Synthesis: Demethylation of the 6-methoxy group to reveal a 6-hydroxy functionality. This is a critical step to enable subsequent radiofluorination.

-

Radiolabeling: Activation of the 6-hydroxy group to a suitable leaving group, followed by nucleophilic aromatic substitution (SNAᵣ) with [¹⁸F]fluoride.

This approach is based on well-established methodologies for the radiofluorination of heteroaromatic systems, where a leaving group at an activated position is displaced by [¹⁸F]F⁻.

Experimental Protocols

PART 1: Precursor Synthesis - Demethylation of 2-(Difluoromethyl)-6-methoxypyridine

Rationale: The methoxy group is a poor leaving group for nucleophilic aromatic substitution. Therefore, it must be converted to a more reactive species. A common and effective strategy is demethylation to the corresponding pyridone, which exists in equilibrium with its 6-hydroxypyridine tautomer. This hydroxyl group can then be activated for radiofluorination. Strong acids, such as hydrobromic acid or boron tribromide, are typically employed for the cleavage of aryl methyl ethers.

Protocol: Demethylation using Hydrobromic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(difluoromethyl)-6-methoxypyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (10-20 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product, 2-(difluoromethyl)pyridin-6(1H)-one, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure precursor.

Table 1: Representative Reaction Parameters for Demethylation

| Parameter | Value |

| Starting Material | 2-(Difluoromethyl)-6-methoxypyridine |

| Reagent | 48% Hydrobromic Acid |

| Temperature | 120-125 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

PART 2: Radiolabeling via Nucleophilic Aromatic Substitution

Rationale: The direct radiofluorination of the 6-hydroxypyridine precursor is inefficient. To facilitate the nucleophilic attack by [¹⁸F]fluoride, the hydroxyl group must be converted into a better leaving group. A common strategy is to introduce a nitro group ortho or para to the leaving group to activate the aromatic ring towards SNAᵣ. Alternatively, the hydroxyl group can be converted to a triflate or a trimethylammonium salt, both of which are excellent leaving groups. For this protocol, we will focus on the synthesis of a nitro-activated precursor.

Workflow for ¹⁸F-Radiolabeling

Caption: Workflow for the synthesis of [¹⁸F]6-Fluoro-2-(difluoromethyl)pyridine.

Protocol: Synthesis of the Nitro-Activated Precursor and ¹⁸F-Radiolabeling

Step A: Nitration of 2-(Difluoromethyl)pyridin-6(1H)-one

-

Reaction Setup: To a cooled (0 °C) solution of 2-(difluoromethyl)pyridin-6(1H)-one (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(difluoromethyl)-5-nitropyridin-6(1H)-one.

Step B: ¹⁸F-Radiolabeling

-

[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride, obtained from a cyclotron, on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [¹⁸F]fluoride from the cartridge using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

-

Azeotropic Drying: In a reaction vessel, azeotropically dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen or argon at 110-120 °C to remove all traces of water.

-

Radiosynthesis:

-

Dissolve the 2-(difluoromethyl)-5-nitropyridin-6(1H)-one precursor (2-5 mg) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) (0.5 mL).

-

Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

Seal the reaction vessel and heat at 120-150 °C for 10-20 minutes.

-

-

Purification:

-

Cool the reaction mixture and dilute with the HPLC mobile phase.

-

Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) to isolate the desired [¹⁸F]6-fluoro-2-(difluoromethyl)pyridine.

-

-

Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection, passing it through a sterile filter.

Table 2: Representative Radiolabeling Parameters

| Parameter | Value |

| Precursor | 2-(Difluoromethyl)-5-nitropyridin-6(1H)-one |

| Radiolabeling Temperature | 120-150 °C |

| Radiolabeling Time | 10-20 minutes |

| Radiochemical Yield (Decay-corrected) | 20-40% |

| Radiochemical Purity | >98% |

Mechanistic Considerations

The key to the successful radiosynthesis is the nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group positioned para to the pyridone oxygen (which acts as the leaving group in its activated form) stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the displacement by the incoming [¹⁸F]fluoride nucleophile.

Reaction Mechanism Diagram

Caption: Generalized SNAᵣ mechanism for the radiofluorination.

Conclusion and Future Perspectives

2-(Difluoromethyl)-6-methoxypyridine serves as a highly promising, yet currently underutilized, starting material for the synthesis of novel ¹⁸F-labeled PET ligands. The synthetic strategy outlined in this guide, involving demethylation followed by activation and nucleophilic radiofluorination, provides a viable pathway to access these valuable imaging agents. The unique properties of the difluoromethyl group offer exciting opportunities to develop PET tracers with enhanced target affinity, improved metabolic stability, and favorable pharmacokinetic profiles. Further research into alternative activation and radiofluorination methods, such as the use of sulfonate leaving groups or direct C-H activation, could further expand the synthetic utility of this versatile building block. The protocols and insights provided herein are intended to empower researchers to explore the potential of 2-(difluoromethyl)pyridine derivatives in the development of the next generation of PET radiopharmaceuticals.

References

-

Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(38), 13149-13153. [Link]

-

Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 116-117, 107-111. [Link]

-

Expanding tracer space for positron emission tomography with high molar activity 18F-labeled α,α-difluoromethylalkanes. Communications Chemistry, 8(1), 26. [Link]

-

Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules, 26(21), 6538. [Link]

-

Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications. RSC Chemical Biology, 2(3), 737-757. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20220370648A1 - Methods and materials for making pet radiotracers - Google Patents [patents.google.com]

- 3. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 4. Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(Difluoromethyl)-6-methoxypyridine in Developing Protoporphyrinogen IX Oxidase (PPO)-Inhibiting Herbicides

Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This necessitates a continuous innovation pipeline for novel herbicidal compounds with diverse modes of action. Pyridine derivatives have emerged as a highly valuable and versatile scaffold in the synthesis of new agrochemicals.[1][2][3] The pyridine ring is a common motif in numerous biologically active molecules, and its specific functionalization allows for the fine-tuning of physicochemical properties to enhance efficacy and selectivity.[4]

Among the various herbicidal targets, Protoporphyrinogen IX oxidase (PPO) has proven to be a particularly effective site of action.[5][6][7] PPO-inhibiting herbicides induce rapid and potent phytotoxicity, making them a cornerstone of modern weed management strategies. The strategic incorporation of the 2-(difluoromethyl)-6-methoxypyridine moiety into novel molecular designs offers a promising avenue for the development of next-generation PPO inhibitors. The difluoromethyl group is known to enhance metabolic stability and binding affinity to target enzymes, which are highly desirable characteristics for potent herbicides.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the application of 2-(Difluoromethyl)-6-methoxypyridine in the discovery and development of novel PPO-inhibiting herbicides, complete with detailed experimental protocols and an exploration of the underlying biochemical mechanisms.

Mechanism of Action: Disrupting Chlorophyll and Heme Biosynthesis

PPO-inhibiting herbicides target the enzyme protoporphyrinogen IX oxidase (also known as Protox), which is crucial for the biosynthesis of both chlorophyll and heme in plants.[5][8][9] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][10]

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[8][10] In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX. This cytoplasmic protoporphyrin IX, in the presence of light and oxygen, becomes a potent photosensitizer, generating highly reactive singlet oxygen.[5][8][10] These reactive oxygen species cause rapid lipid peroxidation of cellular membranes, leading to membrane disruption, electrolyte leakage, and ultimately, cell death.[5][6][7] The visible symptoms on susceptible plants, such as chlorosis, desiccation, and necrosis, can appear within hours of application, particularly in bright sunlight.[5][7]

The molecular structure of herbicides derived from 2-(Difluoromethyl)-6-methoxypyridine is designed to competitively bind to the active site of the PPO enzyme, mimicking a portion of the natural substrate.[8] This structural analogy allows the herbicide to effectively block the enzyme's function.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Log in to Peeref - Peeref [peeref.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 6. scielo.br [scielo.br]

- 7. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

Side reactions in 2-(Difluoromethyl)-6-methoxypyridine synthesis and mitigation

Technical Support Center: Troubleshooting 2-(Difluoromethyl)-6-methoxypyridine Synthesis

The difluoromethyl (–CF₂H) group is a highly sought-after motif in drug development, acting as a lipophilic bioisostere for hydroxyl and thiol groups while serving as a robust hydrogen bond donor. However, synthesizing 2-(difluoromethyl)-6-methoxypyridine presents unique chemoselectivity challenges. The electron-deficient nature of the pyridine ring, combined with the lability of the 6-methoxy ether linkage, often leads to complex side-reaction profiles including demethylation, protodehalogenation, and over-fluorination.

This technical guide provides mechanistic troubleshooting, self-validating protocols, and mitigation strategies for the two primary synthetic routes: Deoxofluorination of aldehydes and Palladium-Catalyzed Cross-Coupling of aryl halides.

Synthesis Workflow & Troubleshooting Decision Tree

To determine the root cause of your synthetic failures, trace your current methodology through the logical pathways below.

Caption: Decision tree for synthesizing 2-(difluoromethyl)-6-methoxypyridine and mitigating side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant demethylation of the 6-methoxy group during deoxofluorination with DAST?

Causality: DAST (Diethylaminosulfur trifluoride) reacts with the aldehyde to form the desired gem-difluoride but stoichiometrically releases highly corrosive free hydrogen fluoride (HF)[1]. While the 6-methoxypyridine ring is electron-deficient, the localized accumulation of HF at elevated temperatures readily cleaves the aryl methyl ether via protonation of the ether oxygen followed by nucleophilic attack, yielding a 6-hydroxypyridine byproduct. Mitigation: Switch to an aminodifluorosulfinium salt such as XtalFluor-E. Unlike DAST or Deoxo-Fluor, XtalFluor-E does not generate free HF when used in conjunction with an exogenous promoter like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]. This drastically reduces ether cleavage and elimination byproducts, preserving the methoxy group[3].

Q2: In Pd-catalyzed cross-coupling with TMSCF₂H, my GC-MS shows high levels of protodehalogenation (2-methoxypyridine). How can I suppress this?

Causality: In palladium-catalyzed difluoromethylation, transmetalation of the –CF₂H group from TMSCF₂H to the Pd(II) center competes with off-target pathways. If the phosphine ligand is not sufficiently bulky, the Pd(II) intermediate can undergo β-hydride elimination or react with trace moisture, leading to protodechlorination (reduction of the aryl halide)[4][5]. Mitigation: Utilize bulky, electron-rich monophosphine ligands. Switching from bidentate ligands (e.g., dppf) to BrettPhos or P(t-Bu)₃ accelerates the reductive elimination step, effectively outcompeting the protodehalogenation pathway[5]. Furthermore, ensure strict anhydrous conditions and use CsF as the activator.

Q3: How do I separate monofluoromethyl and trifluoromethyl impurities from the desired difluoromethyl product?